

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tirfipiravir |           |
| Cat. No.:            | B15361990    | Get Quote |

#### Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent initially approved in Japan for the treatment of influenza.[1][2] Its mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), has led to its investigation against a wide range of RNA viruses, including Ebola virus and, notably, SARS-CoV-2.[3][4][5] This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of favipiravir, intended for researchers, scientists, and drug development professionals.

## **Pharmacodynamics: Mechanism of Action**

Favipiravir is a prodrug that, upon entering the body's cells, is metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3][6][7] This active metabolite acts as a purine analogue, primarily targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[3][4][6][7]

The precise mechanism by which favipiravir-RTP inhibits viral replication is believed to occur through two primary pathways:

• Lethal Mutagenesis: Favipiravir-RTP is incorporated into the nascent viral RNA strand by the RdRp.[3][6] This incorporation leads to a high rate of mutations in the viral genome, resulting in non-viable virus particles.[6]







• Chain Termination: In some instances, the incorporation of favipiravir-RTP into the growing RNA chain can lead to the termination of RNA synthesis, thereby preventing the virus from replicating its genetic material.[1][6]

The selectivity of favipiravir for viral RdRp over human DNA and RNA polymerases contributes to its safety profile.[3]





Click to download full resolution via product page

Caption: Mechanism of action of Favipiravir.



## **Pharmacokinetics: ADME Profile**

The pharmacokinetic profile of favipiravir is characterized by its conversion to an active metabolite and its subsequent distribution and elimination.

Absorption: Favipiravir is administered orally and is readily absorbed.[8]

Distribution: The apparent volume of distribution of favipiravir is approximately 15-20 L.[4] It exhibits moderate plasma protein binding, at around 54%, with 65% of this binding to serum albumin and 6.5% to  $\alpha$ 1-acid glycoprotein.[4]

Metabolism: As a prodrug, favipiravir is extensively metabolized intracellularly to its active form, favipiravir-RTP.[4] The primary route of metabolism to its inactive metabolite, T-705M1, is through hydroxylation, mainly by aldehyde oxidase and to a lesser extent by xanthine oxidase. [4]

Excretion: The metabolites of favipiravir are predominantly cleared by the kidneys and excreted in the urine.[4] The elimination half-life of favipiravir is estimated to be between 2 and 5.5 hours.[4]

#### Pharmacokinetic Parameters

| Parameter                    | Value                                 | Reference |
|------------------------------|---------------------------------------|-----------|
| Volume of Distribution (Vd)  | 15 - 20 L                             | [4]       |
| Plasma Protein Binding       | 54%                                   | [4]       |
| - to Serum Albumin           | 65% of bound fraction                 | [4]       |
| - to a1-acid Glycoprotein    | 6.5% of bound fraction                | [4]       |
| Elimination Half-life (t1/2) | 2 - 5.5 hours                         | [4]       |
| Primary Metabolic Enzymes    | Aldehyde Oxidase, Xanthine<br>Oxidase | [4]       |
| Route of Excretion           | Renal (primarily as metabolites)      | [4]       |



## **Experimental Protocols**

The following provides an overview of a representative experimental protocol adapted from clinical trials of favipiravir for COVID-19.

Study Design: An open-label, randomized, active-controlled trial was conducted to evaluate the efficacy and safety of favipiravir in patients with COVID-19.[2]

Patient Population: Patients with laboratory-confirmed COVID-19, with mild to moderate symptoms, were included in the study.[5][9]

#### Treatment Regimen:

- Favipiravir Arm: Patients received oral favipiravir at a loading dose of 1600 mg twice daily on Day 1, followed by a maintenance dose of 600 mg twice daily from Days 2 to 14.[9][10][11] In some studies, this was administered concomitantly with interferon-α via aerosol inhalation.[9] [10][11]
- Control Arm: A comparator group received standard of care or another antiviral regimen,
  such as lopinavir/ritonavir.[2][9]

#### Outcome Measures:

- Primary Endpoint: Time to viral clearance, confirmed by RT-PCR.[9][10]
- Secondary Endpoints: Clinical improvement, changes in chest CT imaging, and incidence of adverse events.[2][9][10]

Pharmacokinetic Sampling and Analysis: Plasma concentrations of favipiravir were measured at various time points throughout the study to determine pharmacokinetic parameters.





Click to download full resolution via product page

**Caption:** Representative experimental workflow for a clinical trial of Favipiravir.



# **Clinical Efficacy and Safety**

Clinical trials have demonstrated that favipiravir can lead to a shorter time to viral clearance and clinical improvement in patients with mild to moderate COVID-19 compared to control groups.[2][9] The drug has been generally well-tolerated, with the most common adverse events being asymptomatic hyperuricemia, transient elevation of liver enzymes, and mild gastrointestinal disorders.[2]

#### Conclusion

Favipiravir is a promising antiviral agent with a unique mechanism of action that involves inducing lethal mutagenesis in the viral genome. Its pharmacokinetic profile supports oral administration, although further studies are needed to fully elucidate the relationship between plasma concentrations and clinical efficacy. The experimental protocols from various clinical trials provide a solid foundation for the continued investigation and development of favipiravir for the treatment of a range of viral infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. oatext.com [oatext.com]
- 2. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Favipiravir clinical trial [read.houstonmethodist.org]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]



- 8. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361990#pharmacokinetics-and-pharmacodynamics-of-tirfipiravir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com